

commercial availability of 6-bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromoisoquinolin-3-amine**

Cat. No.: **B1520530**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromoisoquinolin-3-amine** for Advanced Research & Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-bromoisoquinolin-3-amine**, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its commercial availability, physicochemical characteristics, synthetic pathways, and strategic applications in drug discovery, offering field-proven insights to support your research and development endeavors.

Core Compound Profile and Safety Data

6-Bromoisoquinolin-3-amine (CAS No. 891785-28-7) is a functionalized isoquinoline derivative.^{[1][2][3][4][5][6]} Its structure, featuring a bromine atom at the C-6 position and an amino group at the C-3 position, presents two distinct reactive sites. This bifunctional nature makes it a highly versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics.^[5]

Physicochemical Properties

The fundamental properties of **6-bromoisoquinolin-3-amine** are summarized below, providing essential data for experimental design and execution.

Property	Value	Source(s)
CAS Number	891785-28-7	[1] [3] [5] [6]
Molecular Formula	C ₉ H ₇ BrN ₂	[2] [5]
Molecular Weight	223.07 g/mol	[2] [5]
Appearance	Light yellow to yellow crystalline powder	[5]
Melting Point	240-249 °C	[5]
Boiling Point	387.6 °C at 760 mmHg	[6]
Purity (Typical)	≥95% (HPLC)	[5] [6]
Storage Conditions	0-8°C, Protect from light	[5] [6]

GHS Safety & Handling

As with any active chemical reagent, proper handling is paramount. **6-Bromoisoquinolin-3-amine** is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation Mark)[\[6\]](#)
- Signal Word: Warning[\[6\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Precautionary Measures (Selected): Personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[\[7\]](#)[\[9\]](#) All manipulations should be performed in a well-ventilated area or a chemical fume hood.[\[7\]](#)[\[10\]](#) Avoid breathing dust and ensure skin and eye contact is prevented.[\[7\]](#)[\[9\]](#) In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) immediately.[\[9\]](#)[\[10\]](#)

Commercial Availability and Procurement

6-Bromoisoquinolin-3-amine is available from several specialized chemical suppliers, facilitating its use in both small-scale research and larger drug development campaigns. When

procuring this reagent, it is crucial to verify purity specifications to ensure the integrity of subsequent synthetic work.

Supplier	Product Identifier (Example)	Purity Specification
Sigma-Aldrich	Aladdin Scientific: ALNH9A9DDC17	95%
Chem-Impex	Catalog No. 09695	≥96% (HPLC)
Frontier Specialty Chemicals	Catalog No. B11726	N/A
Parchem	CAS No. 891785-28-7	N/A
Alfa Chemistry	Product ID: ACM891785287	N/A

Note: Product identifiers and availability are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis and Chemical Reactivity

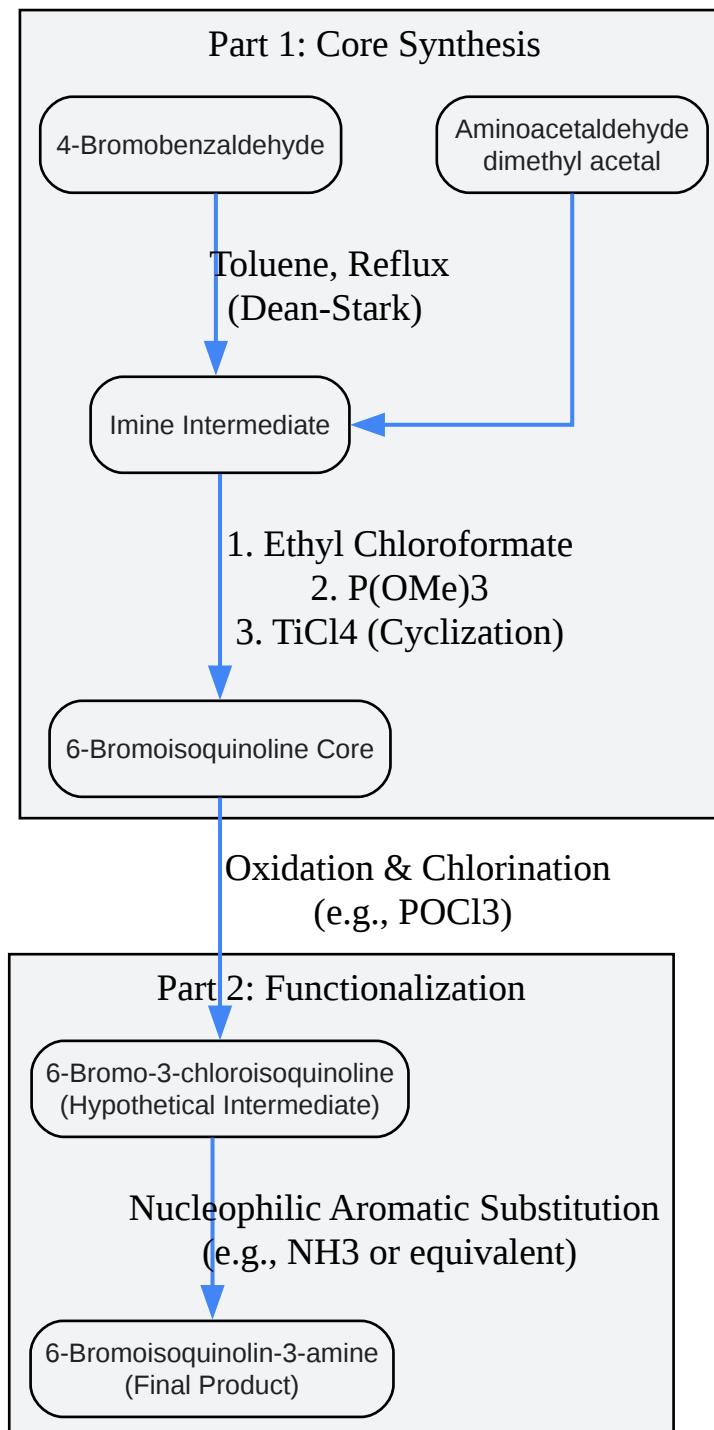
The synthetic utility of **6-bromoisoquinolin-3-amine** stems from its dual reactivity. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile or be further functionalized.

Key Reactive Principles

- Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[11] This allows for the strategic introduction of diverse aryl, heteroaryl, or amine substituents at the C-6 position, which is a cornerstone of modern library synthesis in drug discovery.
- Nucleophilicity of the Amino Group: The 3-amino group can undergo acylation, alkylation, or serve as a key hydrogen-bond donor in interactions with biological targets. Its position on the isoquinoline scaffold is often critical for conferring biological activity.[5]

Proposed Synthetic Workflow

While multiple synthetic routes exist for isoquinoline cores, a common strategy involves the construction of the 6-bromoisoquinoline backbone followed by amination. The following workflow is a logical and experimentally grounded approach.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-bromoisoquinolin-3-amine**.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline (Core)

This protocol is adapted from established methods for isoquinoline synthesis.[\[12\]](#)

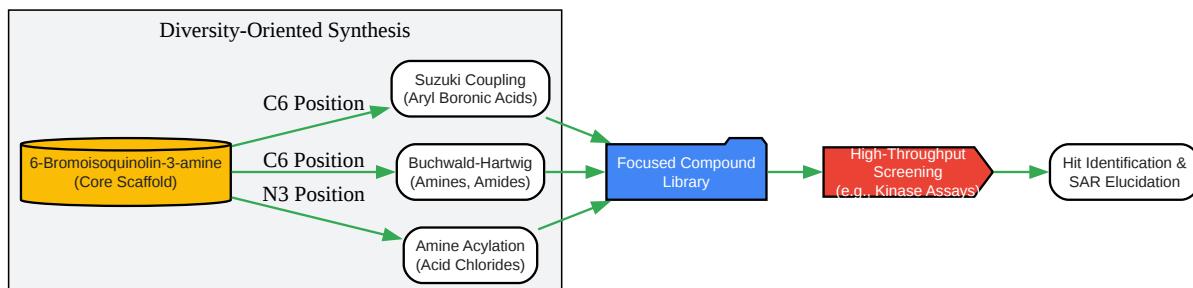
- Imine Formation:
 - To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1.0 eq).
 - Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, or until water evolution ceases.
 - Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine intermediate.
- Acylation and Cyclization:
 - Dissolve the crude imine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C in an ice-salt bath.
 - Slowly add ethyl chloroformate (1.1 eq) and stir for 15 minutes. Allow the mixture to warm to room temperature.
 - Add trimethyl phosphite (1.1 eq) dropwise and stir for 10 hours at room temperature.
 - Evaporate the solvent in vacuo. Dissolve the residue in anhydrous dichloromethane (DCM).
 - Cool the DCM solution to 0°C and add titanium tetrachloride (TiCl₄, 4.0 eq) dropwise. Caution: Highly exothermic reaction.
 - Stir the reaction mixture at 40°C for 5-6 days, monitoring by TLC or LCMS for the formation of the product.
- Work-up and Purification:

- Carefully pour the reaction mixture onto crushed ice.
- Adjust the pH to 8-9 using a 6N aqueous NaOH solution.
- Extract the aqueous suspension three times with ethyl acetate (EtOAc).
- Combine the organic layers and extract with 3M HCl.
- Separate the acidic aqueous layer, adjust its pH back to 7-8 with 3N NaOH, and extract twice with EtOAc.
- Dry the final combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to yield 6-bromoisoquinoline as a solid.[\[12\]](#)

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[\[13\]](#) **6-Bromoisoquinolin-3-amine** serves as a critical starting material for exploring this chemical space, particularly in the development of kinase inhibitors for oncology.[\[5\]](#)[\[11\]](#)

The general workflow for utilizing this building block in a lead discovery program is outlined below.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **6-bromoisoquinolin-3-amine**.

This modular approach allows for the rapid generation of a library of analogues. By varying the substituents at both the C-6 and N-3 positions, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with high potency and selectivity against a specific biological target. This strategy is instrumental in accelerating projects from the hit identification stage to lead optimization.[\[14\]](#)

Conclusion

6-Bromoisoquinolin-3-amine is a commercially available and highly valuable reagent for professionals in drug discovery and organic synthesis. Its defined physicochemical properties, coupled with its versatile reactivity, make it an ideal scaffold for building complex molecules with therapeutic potential. The strategic application of this compound, particularly through robust synthetic methodologies like palladium-catalyzed cross-coupling, enables the efficient exploration of chemical space and accelerates the development of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-bromoisoquinolin-3-amine - Safety Data Sheet [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. 6-Bromoisoquinolin-3-amine | [frontierspecialtychemicals.com]
- 4. 6-bromoisoquinoline suppliers USA [americanchemicalsuppliers.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Bromoisoquinolin-3-amine | 891785-28-7 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. jptcp.com [jptcp.com]
- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [commercial availability of 6-bromoisoquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1520530#commercial-availability-of-6-bromoisoquinolin-3-amine\]](https://www.benchchem.com/product/b1520530#commercial-availability-of-6-bromoisoquinolin-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com